Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories under controlled conditions. The process involves multiple steps, including purification and characterization, to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing and as an intermediate in organic synthesis.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research involving this compound may contribute to the development of new therapeutic agents.
Industry: It serves as a building block in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-aminopyrrolidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H21FN2O3 |
---|---|
Molecular Weight |
296.34 g/mol |
IUPAC Name |
tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-5-4-10(17)8-12(13)16/h4-5,8,11H,6-7,9,17H2,1-3H3 |
InChI Key |
PTVWLZVYWAVOET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.